PAzePC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

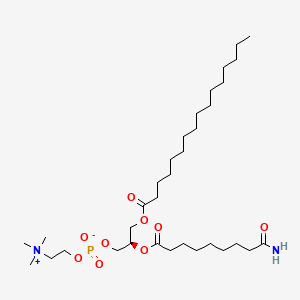

PAzePC, also known as 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, is an oxidized lipid . It has carboxyl groups at the end of their truncated sn-2 chains . It is used as an oxidized lipid dopant in liposomes for investigating the relationship between the permeation of H2O2 and the structure of lipid membranes .

Molecular Structure Analysis

PAzePC has a molecular formula of C33H64NO10P . It is an oxidized lipid, meaning it has undergone a chemical reaction that has resulted in the addition of oxygen atoms. The structure of PAzePC is highly dependent on its protonation state .Chemical Reactions Analysis

PAzePC acts as an inter-H2O2 permeation promoter . It changes the permeation pathway . It serves as a drug target for antipsychotic drugs and antimicrobial agents in cells under oxidative stress at inflammatory sites .Physical And Chemical Properties Analysis

PAzePC is a liquid at room temperature . It has a molecular weight of 665.84 g/mol . The presence of PAzePC in the bilayer significantly increases the gauche content of the POPC acyl chains, therefore decreasing the thickness of the bilayer .Scientific Research Applications

- Researchers investigate how PAzePC influences membrane fluidity, curvature, and stability. Its behavior under different conditions sheds light on cell membrane dynamics .

- Oxidized phospholipids play a crucial role in cell membrane damage and inflammation. Researchers study their impact on cellular function and health .

- Researchers monitor the oxidation of unsaturated phospholipid monolayers in ambient air using PAzePC as a model system. This provides insights into lipid oxidation kinetics and behavior .

- Understanding how PAzePC interacts with membranes informs our knowledge of lipid bilayer stability and shape transitions .

- Researchers investigate its role in enhancing drug encapsulation, stability, and targeted delivery to specific tissues .

Membrane Biophysics and Lipid Bilayers

Oxidized Lipids and Cell Membrane Damage

Biophysical Techniques and Surface Spectroscopy

Lipid Desorption Kinetics and Membrane Shape Transitions

Drug Delivery and Liposomal Formulations

Biomedical Applications and Therapeutics

Mechanism of Action

properties

IUPAC Name |

[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65N2O9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-35(2,3)4)44-33(38)25-22-19-16-17-20-23-31(34)36/h30H,5-29H2,1-4H3,(H2-,34,36,39,40)/t30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESJPMXDDSGUSC-SSEXGKCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H65N2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((9-Amino-9-oxononanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)